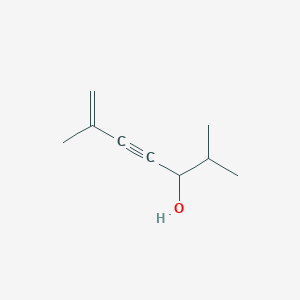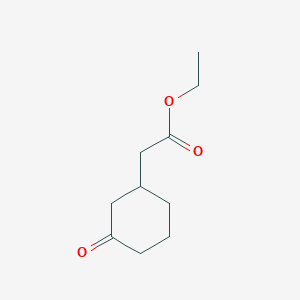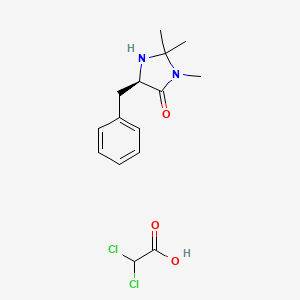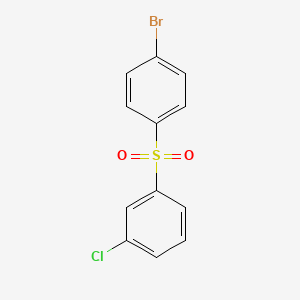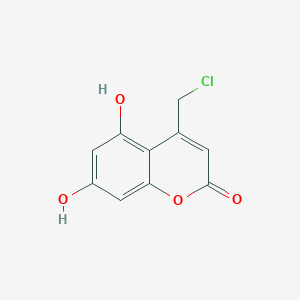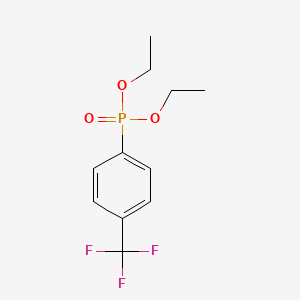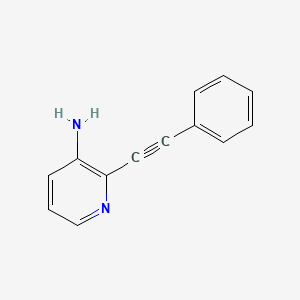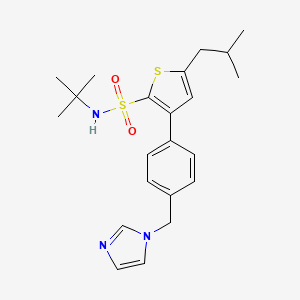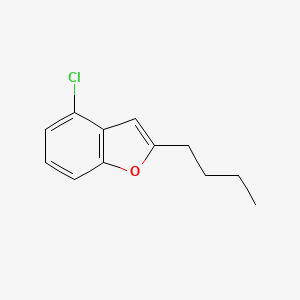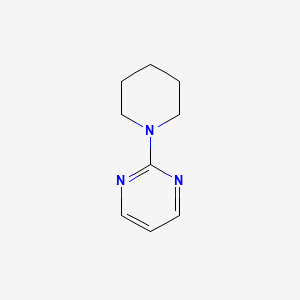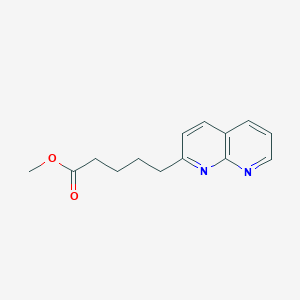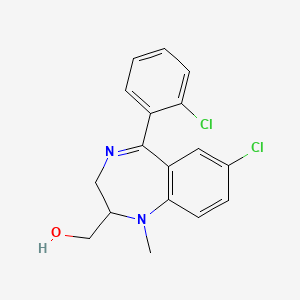
Tuclazepam
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tuclazepam is a compound belonging to the benzodiazepine class of drugs. It is primarily known for its sedative and anxiolytic properties. The chemical structure of this compound includes a benzodiazepine core with a chlorophenyl group, making it effective in modulating the central nervous system .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tuclazepam involves several key steps:
Formation of the Benzodiazepine Core: The initial step involves the cyclization of appropriate precursors to form the benzodiazepine core.
Introduction of the Chlorophenyl Group: This step involves the substitution reaction where a chlorophenyl group is introduced to the benzodiazepine core.
Final Modifications:
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of automated reactors and stringent quality control measures to maintain consistency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methanol group attached to the benzodiazepine core.
Reduction: The compound can also be reduced under specific conditions to modify its pharmacological properties.
Substitution: Various substitution reactions can be performed on the chlorophenyl group to create derivatives with different properties.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Halogenating agents and other electrophiles are used for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with unique pharmacological profiles.
Wissenschaftliche Forschungsanwendungen
Tuclazepam has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of benzodiazepine derivatives.
Biology: Researchers use this compound to study its effects on the central nervous system and its interaction with neurotransmitter receptors.
Medicine: this compound is investigated for its potential therapeutic uses in treating anxiety, insomnia, and other neurological disorders.
Industry: The compound is used in the development of new pharmaceuticals and in the study of drug metabolism and pharmacokinetics.
Wirkmechanismus
Tuclazepam exerts its effects by enhancing the activity of gamma-aminobutyric acid (GABA) at the GABA_A receptor. This results in increased inhibitory neurotransmission, leading to its sedative, anxiolytic, and muscle relaxant properties . The molecular targets include the GABA_A receptor subunits, which are critical for its pharmacological effects.
Similar Compounds:
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Clonazepam: Known for its anticonvulsant properties, it also acts on the GABA_A receptor.
Lorazepam: Used primarily for its anxiolytic and sedative effects.
Uniqueness of this compound: this compound is unique due to its specific chemical structure, which provides a distinct pharmacokinetic profile and a unique set of pharmacological effects. Its chlorophenyl group and specific substitutions on the benzodiazepine core differentiate it from other benzodiazepines, making it a valuable compound for research and therapeutic applications.
Eigenschaften
CAS-Nummer |
51037-88-8 |
|---|---|
Molekularformel |
C17H16Cl2N2O |
Molekulargewicht |
335.2 g/mol |
IUPAC-Name |
[7-chloro-5-(2-chlorophenyl)-1-methyl-2,3-dihydro-1,4-benzodiazepin-2-yl]methanol |
InChI |
InChI=1S/C17H16Cl2N2O/c1-21-12(10-22)9-20-17(13-4-2-3-5-15(13)19)14-8-11(18)6-7-16(14)21/h2-8,12,22H,9-10H2,1H3 |
InChI-Schlüssel |
OOESZOOEEZGPST-UHFFFAOYSA-N |
SMILES |
CN1C(CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3Cl)CO |
Kanonische SMILES |
CN1C(CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3Cl)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




